molecular formula C23H20N4O B11990792 2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11990792
M. Wt: 368.4 g/mol
InChI Key: GCRZVYWFXJSHBA-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a pyrido[1,2-a]pyrimidin-4-one precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its specific substitution pattern and the presence of both amino and imino groups.

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-methylanilino)-3-[(4-methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H20N4O/c1-16-6-10-18(11-7-16)24-15-20-22(25-19-12-8-17(2)9-13-19)26-21-5-3-4-14-27(21)23(20)28/h3-15,25H,1-2H3

InChI Key

GCRZVYWFXJSHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=C(C=C4)C

Origin of Product

United States

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